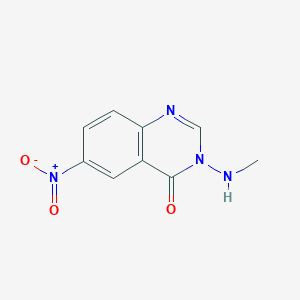

3-(Methylamino)-6-nitroquinazolin-4(3H)-one

Description

3-(Methylamino)-6-nitroquinazolin-4(3H)-one is a quinazoline derivative characterized by a nitro group at position 6 and a methylamino substituent at position 3. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibition properties.

Structure

3D Structure

Properties

CAS No. |

60512-88-1 |

|---|---|

Molecular Formula |

C9H8N4O3 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

3-(methylamino)-6-nitroquinazolin-4-one |

InChI |

InChI=1S/C9H8N4O3/c1-10-12-5-11-8-3-2-6(13(15)16)4-7(8)9(12)14/h2-5,10H,1H3 |

InChI Key |

NLQARWHTNSSBRM-UHFFFAOYSA-N |

Canonical SMILES |

CNN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation with Iodomethane

The most widely reported method involves the methylation of 6-nitroquinazolin-4(3H)-one using iodomethane (CH₃I) in the presence of cesium carbonate (Cs₂CO₃) as a base.

Procedure :

-

Reaction Setup : 6-Nitro-3H-quinazolin-4-one (10.0 g, 52.31 mmol) and Cs₂CO₃ (25.57 g, 78.44 mmol) are suspended in dimethylformamide (DMF, 150 mL) under nitrogen.

-

Methylation : Iodomethane (11.14 g, 78.45 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours.

-

Workup : The mixture is extracted with ethyl acetate (350 mL), washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification : Column chromatography (PE/EtOAc 1:1) yields 9 g (83.85%) of the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 83.85% |

| Reaction Time | 3 hours |

| Solvent | DMF |

| Base | Cs₂CO₃ |

| Methylating Agent | CH₃I |

This method is favored for its high yield and simplicity, though the use of DMF necessitates careful removal due to its high boiling point.

Cyclization Approaches from Anthranilic Acid Derivatives

Formamidine Intermediate Route

A patent by US4644065A describes a multi-step synthesis starting from 2-nitrobenzoyl chloride, involving formamidine intermediates.

Procedure :

-

Formamidine Formation : 5-Aminotetrazole reacts with triethoxymethane in hexane under reflux to form 5-(ethoxymethyleneamino)tetrazole.

-

Coupling with Methyl Anthranilate : The formamidine intermediate is coupled with methyl anthranilate in carbon tetrachloride, yielding N¹-(1H-tetrazol-5-yl)-N²-(2-carbomethoxyphenyl)formamidine.

-

Cyclization : Treatment with sodium methoxide in DMF induces cyclization to form the quinazolinone core.

Key Data :

| Parameter | Value |

|---|---|

| Cyclization Agent | NaOMe |

| Solvent | DMF |

| Intermediate Yield | 70–80% |

While this route is versatile for generating diverse quinazolinones, it requires stringent moisture control and multiple purification steps.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield | Time | Solvent | Key Advantage |

|---|---|---|---|---|

| Direct Alkylation | 83.85% | 3 h | DMF | High yield, simplicity |

| Cyclization | 70–80% | 16–24 h | CCl₄/DMF | Versatility for derivatives |

| Reduction | 86% | 3 h | EtOAc | Functional group tolerance |

The direct alkylation method is optimal for large-scale synthesis, whereas cyclization routes offer modularity for structural variants.

Challenges and Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(Methylamino)-6-aminoquinazolin-4(3H)-one.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-(Methylamino)-6-nitroquinazolin-4(3H)-one is in the development of antimicrobial agents. Research has shown that derivatives of quinazolinone compounds exhibit notable antibacterial and antifungal properties.

Case Study: Synthesis of Novel Quinazolin-4(3H)-One Derivatives

A study reported the design and synthesis of a series of hybrid compounds derived from this compound, specifically appended with 1,2,4-oxadiazoles. These compounds were evaluated for their antimicrobial activity against various bacterial strains, demonstrating significant inhibition zones compared to standard antibiotics .

| Compound Name | Yield (%) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 9a | 75 | 12.5 µg/mL |

| 9b | 73 | 25 µg/mL |

| 9c | 70 | 15 µg/mL |

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that enhance its bioactivity. The compound can be synthesized via nitration and subsequent cyclization reactions using starting materials like isatin and N-methylformamide.

Synthesis Pathway

- Nitration : Isatin is nitrated to form a nitro compound.

- Hydrolysis : The nitro compound undergoes hydrolysis to yield 2-amino-5-nitrobenzoic acid.

- Cyclization : This acid is cyclized with N-methylformamide to produce the target quinazolinone structure.

- Reduction : The nitro group can be reduced to an amino group to yield various derivatives with enhanced properties .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications beyond antimicrobial activity. Its structural analogs have been investigated for anti-inflammatory and anticancer properties.

Case Study: Anticancer Potential

Recent studies have evaluated the anticancer activity of quinazolinone derivatives in vitro against various cancer cell lines. For instance, compounds derived from this compound exhibited cytotoxic effects on breast cancer cells, indicating a promising avenue for further research in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(Methylamino)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinazolinones

Key Observations :

- The nitro group at position 6 is a common feature in many analogs, contributing to electron-withdrawing effects that influence reactivity and binding to biological targets.

- Substituents at position 3 (e.g., methylamino, dimethylaminopropyl, or tosyl) modulate solubility and pharmacological activity. For example, BG1189 and BG1190 exhibit enhanced efflux pump inhibition in Gram-negative bacteria due to their bulky 3-substituents .

Key Observations :

- Synthetic yields vary significantly. Tosyl-containing derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) achieve higher yields (85%) due to optimized sulfinate substitution .

- Melting points correlate with molecular symmetry; chloro and nitro substituents increase rigidity (e.g., 251–252°C for 2-amino-6-nitro analog) .

- Spectral data: The methylamino group in this compound is confirmed by a singlet at δ 3.08 ppm in ¹H NMR .

Key Observations :

- BG1189 and BG1190 demonstrate potent efflux pump inhibition, attributed to their 3-substituents enhancing membrane permeability .

- Chloro and nitro groups synergize in cytotoxic analogs (e.g., 3-(4-nitrobenzylideneamino)-6-chloro derivative), likely via DNA intercalation or topoisomerase inhibition .

- Sulfur-containing derivatives (e.g., 7-((4-methoxybenzyl)thio) analog) show moderate antimicrobial effects, suggesting thioether linkages improve target binding .

Biological Activity

3-(Methylamino)-6-nitroquinazolin-4(3H)-one is a compound belonging to the quinazoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their roles as anticancer, antiviral, antibacterial, and anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C8H8N4O3

- Molecular Weight : 196.18 g/mol

This compound features a methylamino group at the 3-position and a nitro group at the 6-position of the quinazolinone ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. The presence of the nitro group at position 6 is particularly significant for enhancing cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the C-6 position can lead to compounds with IC50 values in the nanomolar range against tumor cells such as A431 and A549 .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A431 | 50 |

| Another Quinazoline Derivative | A549 | 20 |

| Standard Drug (Gefitinib) | H1975 | 10.2 |

Antibacterial and Antifungal Properties

Quinazoline derivatives have also been reported to possess antibacterial and antifungal activities. The structural features, including electron-withdrawing groups like nitro, enhance these properties. For example, compounds with a similar structure have shown effectiveness against Gram-positive bacteria and fungal strains .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolines has been attributed to their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II). Studies suggest that modifications at key positions can yield compounds with reduced inflammatory responses comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Nitro Group : Essential for anticancer activity; enhances binding affinity to target proteins.

- Methylamino Substitution : Improves solubility and bioavailability.

- Positioning of Substituents : The placement of substituents at C-2, C-6, and C-7 significantly influences biological activity.

Table 2: Structure-Activity Relationship Insights

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-2 | Alkyl | Increased potency |

| C-6 | Nitro | Essential for activity |

| C-7 | Electron-withdrawing | Enhances binding |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. Results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls .

- In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited reduced tumor growth rates when administered at specific dosages, supporting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(Methylamino)-6-nitroquinazolin-4(3H)-one, and how can researchers optimize yield and purity?

- Answer : The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and thiourea or hydrazine precursors. For example, describes the reaction of hydrazine derivatives with chloroacetyl chloride in dimethylformamide under reflux to form quinazolinone analogs. Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) is critical. For instance, using acetic acid as a catalyst in methanol (as in ) improved yields of structurally similar quinazolinones. Purity can be enhanced via recrystallization or column chromatography, with monitoring by LCMS or NMR (e.g., ¹H NMR in ) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Techniques include:

- X-ray crystallography (e.g., used this to confirm benzimidazole derivatives).

- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., δ 3.92 ppm for methoxy groups in ).

- Mass spectrometry (LCMS/ESIMS) for molecular weight confirmation (e.g., ESIMS m/z 393.2 in ).

- UV-Vis and IR spectroscopy to assess nitro group electronic effects (common in nitroquinazolinones) .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of nitroquinazolinone derivatives?

- Answer : Use factorial design ( ) to systematically vary substituents (e.g., methylamino, nitro groups) and assess biological activity. For example:

- Variables : Substituent position, electron-withdrawing/donating groups.

- Response metrics : Antibacterial IC₅₀ (), receptor binding affinity ().

- Statistical tools : ANOVA to identify significant variables. Computational pre-screening (e.g., docking studies) can prioritize analogs for synthesis .

Q. How can contradictory data on the pharmacological activity of nitroquinazolinones be resolved?

- Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or impurity artifacts. Strategies include:

- Reproducibility checks : Replicate experiments across multiple labs (e.g., ’s multi-author approach).

- Orthogonal assays : Combine in vitro (e.g., enzymatic inhibition) and in vivo models (e.g., rodent pain models in ).

- Analytical validation : Use HPLC ( ) to confirm compound integrity before testing .

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

- Answer : Quantum chemical calculations (e.g., ICReDD’s approach in ) can model reaction intermediates and transition states. Tools like COMSOL Multiphysics ( ) enable simulation of reaction kinetics. For example, DFT calculations predicted the stability of intermediates in ’s pyridazinylthioquinazolinone synthesis. Pair computational results with high-throughput experimentation to validate pathways .

Q. How can researchers investigate the mechanism of action of this compound in neuroinflammatory pathways?

- Answer : Focus on targeted receptor profiling :

- In vitro assays : Measure binding affinity to kainate/AMPA receptors ( ) or HSF1 ( ) via radioligand displacement.

- Gene knockout models : Use CRISPR/Cas9 to silence candidate targets (e.g., mGluR5 in ).

- Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream signaling changes (e.g., cAMP/PKA in ) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.